

Characterization techniques for 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile

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Compound of Interest

Compound Name: 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile

Cat. No.: B1402842

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An essential aspect of drug discovery and development is the comprehensive characterization of novel chemical entities. This document provides detailed application notes and protocols for the analytical characterization of **3-Quinoxalin-2-yl-1H-indole-5-carbonitrile**, a heterocyclic compound with potential pharmacological significance. The methodologies outlined here are crucial for confirming the identity, purity, and structural integrity of this molecule, ensuring reliable data for subsequent biological and toxicological studies.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Quinoxalin-2-yl-1H-indole-5-carbonitrile** is presented below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₇ H ₁₀ N ₄ |
| Molecular Weight | 270.29 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Melting Point | Not available |

Spectroscopic and Chromatographic Characterization

The following sections detail the standard analytical techniques for the structural elucidation and purity assessment of **3-Quinoxalin-2-yl-1H-indole-5-carbonitrile**. While experimental data for this specific molecule is not publicly available, the provided tables contain expected values based on the analysis of structurally related quinoxaline-indole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|---------------------------|
| ~12.0 | br s | 1H | Indole N-H |
| ~9.5 | s | 1H | Quinoxaline C3-H |
| ~8.8 | d | 1H | Indole C4-H |
| ~8.2-8.0 | m | 3H | Quinoxaline Ar-H |
| ~7.9-7.7 | m | 3H | Quinoxaline & Indole Ar-H |
| ~7.6 | d | 1H | Indole C6-H |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------|
| ~155 | Quinoxaline C2 |
| ~145 | Quinoxaline C8a |
| ~142 | Quinoxaline C4a |
| ~140 | Indole C7a |
| ~138 | Quinoxaline C3 |
| ~132-128 | Quinoxaline & Indole Ar-CH |
| ~125 | Indole C3a |
| ~122 | Indole C6 |
| ~120 | Indole C4 |
| ~118 | Cyano C \equiv N |
| ~115 | Indole C5 |
| ~112 | Indole C7 |
| ~105 | Indole C2 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the molecular structure of the compound.

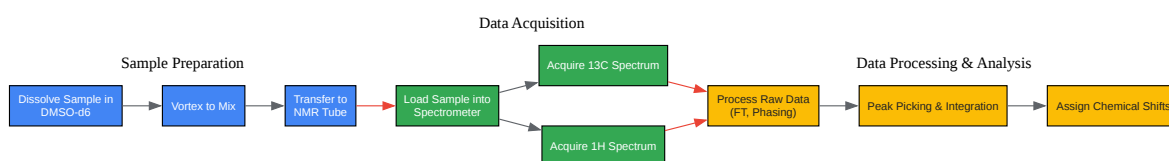
Materials:

- **3-Quinoxalin-2-yl-1H-indole-5-carbonitrile** sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tubes

- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
- Vortex the tube until the sample is completely dissolved.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.



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NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS) Data (Predicted)

| Ion | [M+H] ⁺ |
|----------------|--------------------|
| Calculated m/z | 271.0978 |
| Observed m/z | 271.0980 |

Mass Spectrometry Protocol

Objective: To confirm the molecular weight of the compound.

Materials:

- **3-Quinoxalin-2-yl-1H-indole-5-carbonitrile** sample
- HPLC-grade solvent (e.g., acetonitrile or methanol)
- Mass spectrometer (e.g., ESI-TOF)

Procedure:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.
- Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
- Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI).
- Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺).



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Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectral Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------|
| ~3400 | Medium, Sharp | Indole N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2225 | Strong | C≡N (Nitrile) Stretch[1] |
| ~1620 | Medium | C=N (Imine) Stretch |
| ~1580-1450 | Strong | Aromatic C=C Stretch |

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups in the compound.

Materials:

- **3-Quinoxalin-2-yl-1H-indole-5-carbonitrile** sample
- FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
- Spatula
- Kimwipes
- Isopropyl alcohol

Procedure:

- Clean the ATR crystal with a Kimwipe dampened with isopropyl alcohol and allow it to dry.
- Record a background spectrum.

- Place a small amount of the solid sample onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the FT-IR spectrum.
- Clean the ATR crystal after the measurement.
- Analyze the spectrum to identify characteristic absorption bands of the functional groups.



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FT-IR Spectroscopy Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to determine the purity of the compound.

HPLC Method Parameters (Representative)

| Parameter | Condition |
|------------------|--|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |

HPLC Protocol

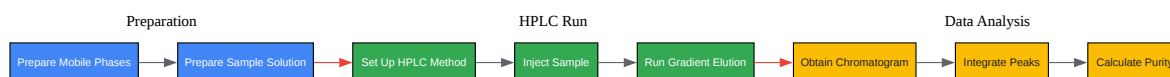
Objective: To assess the purity of the compound.

Materials:

- **3-Quinoxalin-2-yl-1H-indole-5-carbonitrile** sample
- HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- HPLC vials

Procedure:

- Prepare the mobile phases (A and B).
- Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Transfer the working solution to an HPLC vial.
- Set up the HPLC method with the parameters listed in the table above.
- Run the analysis and integrate the resulting chromatogram to determine the peak area and calculate the purity.



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HPLC Experimental Workflow

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